molecular formula C11H14N2O B1283987 6-Amino-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

6-Amino-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

Cat. No. B1283987
M. Wt: 190.24 g/mol
InChI Key: NVPVNEBCSXGQHS-UHFFFAOYSA-N
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Patent
US04985448

Procedure details

22 g. (0.1 mole) 1,2,3,4-tetrahydro-4,4-dimethyl-6-nitroquinolin-2-one in 500 ml. methanol are, after the addition of 2 g. palladium on charcoal (10%), hydrogenated at atmospheric pressure. After separating off the catalyst, the solvent is removed in a vacuum. Yield 18.4 g. (97% of theory); m.p. 126°-130° C.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:16])[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([N+:12]([O-])=O)[CH:10]=2)[NH:5][C:4](=[O:15])[CH2:3]1>[Pd].CO>[NH2:12][C:9]1[CH:10]=[C:11]2[C:6](=[CH:7][CH:8]=1)[NH:5][C:4](=[O:15])[CH2:3][C:2]2([CH3:16])[CH3:1]

Inputs

Step One
Name
Quantity
0.1 mol
Type
reactant
Smiles
CC1(CC(NC2=CC=C(C=C12)[N+](=O)[O-])=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
after the addition of 2 g
CUSTOM
Type
CUSTOM
Details
After separating off the catalyst
CUSTOM
Type
CUSTOM
Details
the solvent is removed in a vacuum

Outcomes

Product
Name
Type
Smiles
NC=1C=C2C(CC(NC2=CC1)=O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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